Azepinomycin

Übersicht

Beschreibung

Azepinomycin is an antitumor antibiotic derived from Streptomyces species. It is known for its unique structure and significant biological activity, particularly its ability to inhibit guanase, an enzyme involved in purine metabolism .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Azepinomycin can be synthesized through various methods. One efficient method involves a one-step, protecting-group-free synthesis in water. This process uses commercially available compounds and is catalyzed by general acid-base reactions . The reaction involves the coupling of an amino-imidazole and a simple sugar through a pH-dependent Amadori rearrangement .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the laboratory synthesis methods provide a foundation for scaling up production. The use of water as a solvent and the absence of protecting groups make the process environmentally friendly and potentially suitable for industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions: Azepinomycin undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can modify its functional groups, leading to new analogues.

Substitution: Substitution reactions, particularly involving the imidazole ring, are common.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include various this compound analogues, which have been studied for their biological activities .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Insights

The synthesis of azepinomycin has evolved over the years, with recent methodologies yielding higher efficiency. An efficient seven-step synthesis starting from aminoimidazole carboxamide riboside has been developed, achieving an overall yield of 16% . This enhanced synthetic route not only improves yield but also facilitates further structural modifications that could enhance biological activity.

Therapeutic Potential

- Cancer Treatment : Given its role in inhibiting guanase, this compound may have potential applications in cancer therapies where purine metabolism is dysregulated. Elevated guanase activity has been associated with certain cancers and liver diseases .

- Antiviral Applications : The inhibition of guanase may also extend to antiviral strategies, particularly in conditions where purine metabolism is exploited by viral pathogens.

- Research Tool : this compound serves as a valuable tool in biochemical research to study the purine salvage pathway and the role of guanase in various metabolic disorders.

Case Study 1: Guanase Inhibition in Cancer Models

In a study exploring the effects of this compound on cancer cell lines, it was observed that treatment with this compound led to significant reductions in cell viability correlated with increased guanase inhibition. The results indicated that this compound could be developed further as a chemotherapeutic agent targeting tumors with high guanase expression.

Case Study 2: Structural Analogs

Research into structural analogs of this compound has demonstrated that modifications can lead to compounds with enhanced inhibitory effects against guanase. These studies highlight the importance of structure-activity relationships in developing more potent inhibitors for therapeutic use .

Data Tables

| Compound | Ki Value (M) | IC50 (µM) | Source |

|---|---|---|---|

| This compound | ~5 | Streptomyces sp. MF718-03 | |

| Nucleoside Analog 1 | N/A | Derived from this compound | |

| Nucleoside Analog 2 | N/A | Derived from this compound |

Wirkmechanismus

Azepinomycin exerts its effects by inhibiting guanase, an enzyme involved in the purine salvage pathway. This inhibition disrupts purine metabolism, leading to the accumulation of guanine and its derivatives, which can be toxic to cells . The compound mimics the transition state of the enzyme’s natural substrate, thereby effectively blocking its activity .

Vergleich Mit ähnlichen Verbindungen

Iso-azepinomycin: A structural analogue with potential as a transition-state analog inhibitor of guanase.

Ribofuranosylazepinomycin: Another derivative with similar biological activity.

Uniqueness: this compound’s unique structure and its efficient synthesis in water without protecting groups set it apart from other similar compounds.

Biologische Aktivität

Azepinomycin is a naturally occurring compound produced by the actinomycete Streptomyces toyocaensis MF718-03, primarily recognized for its biological activity as a guanine deaminase (GDA) inhibitor. This article explores the compound's mechanism of action, structure-activity relationships, and its potential therapeutic applications based on diverse research findings.

This compound functions by inhibiting guanine deaminase, an enzyme crucial for purine metabolism. The inhibition of GDA disrupts the conversion of guanine to xanthine, a critical step in the purine salvage pathway. This pathway is essential for various pathogens that rely on it for nucleotide synthesis, making GDA a viable target for therapeutic intervention against infections caused by these organisms.

Inhibition Potency

The inhibitory potency of this compound has been quantified through various studies. The half-maximal inhibitory concentration (IC50) is reported to be approximately 5 μM, with a competitive inhibition constant (K_i) of 2.5 (± 0.6) × 10^(-6) M against rabbit liver guanase . In comparison, its nucleoside analogues exhibit significantly lower potency, with K_i values around 1.19 (± 0.02) × 10^(-4) M and 1.29 (± 0.03) × 10^(-4) M .

Structure-Activity Relationships

Research into the structure-activity relationships (SAR) of this compound has revealed insights into its binding interactions with GDA. The compound's structure allows it to mimic the transition state of the enzyme-catalyzed hydrolysis reaction, although its weak inhibitory characteristics suggest that it may not fully replicate the tetrahedral intermediate necessary for optimal enzyme interaction .

Analogues and Variants

Various analogues of this compound have been synthesized and tested for their biological activity. While these analogues show promise as GDA inhibitors, they generally exhibit lower binding affinities compared to guanine itself . This highlights the need for further optimization in drug design to enhance their therapeutic potential.

Case Studies and Clinical Implications

This compound's role as a GDA inhibitor has been investigated in several case studies focusing on liver diseases and cognitive disorders where abnormal GDA activity is prevalent. Elevated GDA levels have been associated with conditions such as chronic hepatitis and liver cirrhosis, indicating that this compound could serve as a therapeutic agent in managing these diseases .

Clinical Relevance

The potential clinical applications of this compound extend beyond infectious diseases to include treatment strategies for liver-related disorders. Its selective inhibition of GDA could provide a means to target pathogenic organisms without adversely affecting human nucleotide metabolism.

Summary of Research Findings

Eigenschaften

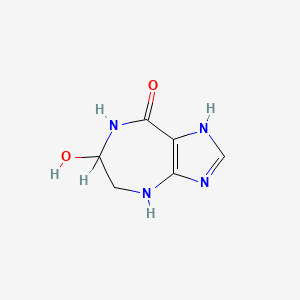

IUPAC Name |

6-hydroxy-4,5,6,7-tetrahydro-1H-imidazo[4,5-e][1,4]diazepin-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O2/c11-3-1-7-5-4(6(12)10-3)8-2-9-5/h2-3,7,11H,1H2,(H,8,9)(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCLYCONTUAROEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)C2=C(N1)N=CN2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901008765 | |

| Record name | 3,4,5,6-Tetrahydroimidazo[4,5-e][1,4]diazepine-6,8-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901008765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89354-15-4 | |

| Record name | Azepinomycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089354154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4,5,6-Tetrahydroimidazo[4,5-e][1,4]diazepine-6,8-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901008765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.